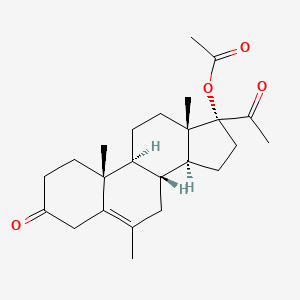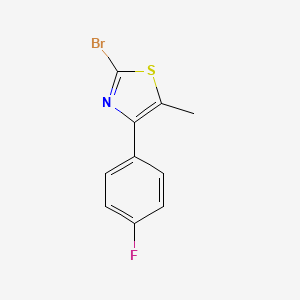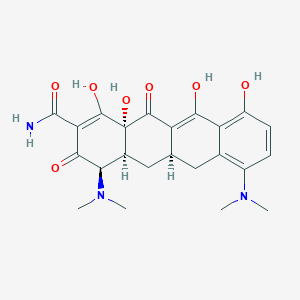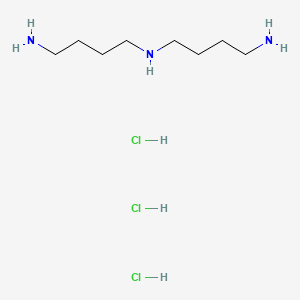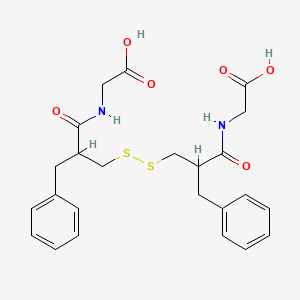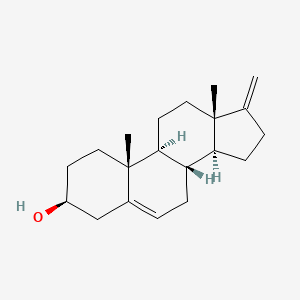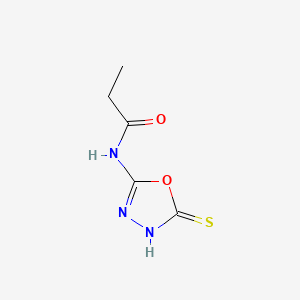
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) is a chemical compound commonly known as pulegone. It is a naturally occurring monoterpene found in various plants and essential oils, including pennyroyal, peppermint, and spearmint. Pulegone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In
Mécanisme D'action
The mechanism of action of pulegone is not fully understood. However, studies have shown that pulegone can interact with various receptors and enzymes in the body, including the transient receptor potential cation channel subfamily A member 1 (TRPA1) and the cytochrome P450 enzymes. Pulegone has been shown to activate TRPA1, which is involved in the perception of pain and inflammation. Pulegone has also been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Effets Biochimiques Et Physiologiques
Pulegone has been shown to have various biochemical and physiological effects. In vitro studies have shown that pulegone can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have shown that pulegone can reduce pain and inflammation in animal models. Pulegone has also been shown to have insecticidal and repellent effects on various insect species.
Avantages Et Limitations Des Expériences En Laboratoire
Pulegone has several advantages for lab experiments. It is readily available from natural sources and can be synthesized by various methods. Pulegone is also relatively stable and easy to handle. However, pulegone has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous systems. Pulegone can also be toxic at high concentrations, which can limit its use in cell culture and animal studies.
Orientations Futures
There are several future directions for the study of pulegone. In medicinal chemistry, pulegone can be further studied for its potential use as an antitumor, anti-inflammatory, and analgesic agent. In biochemistry, pulegone can be further studied for its potential use as a chiral building block in the synthesis of various compounds. In agriculture, pulegone can be further studied for its potential use as a natural insecticide and repellent. Further studies are also needed to understand the mechanism of action of pulegone and its potential interactions with other drugs and toxins.
Méthodes De Synthèse
Pulegone can be synthesized by various methods, including isolation from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing pulegone is the isolation from essential oils of plants such as pennyroyal, peppermint, and spearmint. The chemical synthesis of pulegone involves the conversion of menthone to pulegone by oxidation. Biotransformation of menthol by microorganisms can also produce pulegone.
Applications De Recherche Scientifique
Pulegone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, pulegone has been studied for its potential antitumor, anti-inflammatory, and analgesic properties. In biochemistry, pulegone has been studied for its potential use as a chiral building block in the synthesis of various compounds. In agriculture, pulegone has been studied for its potential use as a natural insecticide and repellent.
Propriétés
Numéro CAS |
143612-02-6 |
|---|---|
Nom du produit |
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 |
Nom IUPAC |
4-hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-6-10(3,12)5-4-9(8)11/h4-7,12H,1-3H3 |
Clé InChI |
WRZMTCFJCIPNFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(C=CC1=O)(C)O |
Synonymes |
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



